molecular formula C7H16ClNO B3020503 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride CAS No. 2260936-94-3

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride

Cat. No.: B3020503
CAS No.: 2260936-94-3
M. Wt: 165.66
InChI Key: NWYNNJVNNJMDQO-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-50°C. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.

Scientific Research Applications

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: A similar compound with a simpler structure, lacking the cyclopropyl group.

    1-Amino-1-cyclopropyl-2-methylpropan-2-ol: The base compound without the hydrochloride salt.

Uniqueness

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.

Properties

IUPAC Name

1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYNNJVNNJMDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-94-3
Record name 1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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